N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

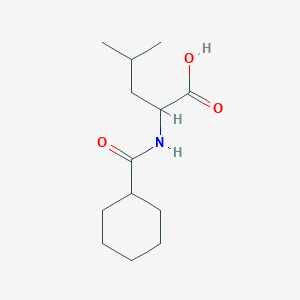

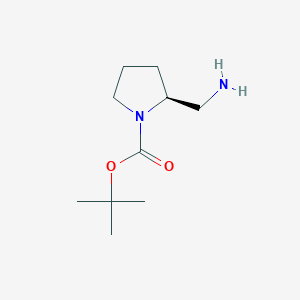

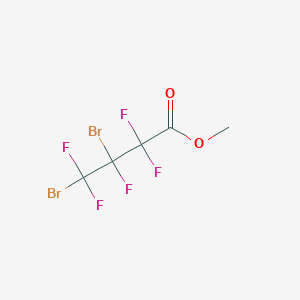

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, is a nitrosamine contaminant of the sunscreen ingredient Padimate O. It was synthesized and tested for mutagenicity, showing no increases in mutagenicity in various assays (Dunkel et al., 1992).

Synthesis Analysis

This compound is synthesized from Padimate O, which involves reactions under specific conditions. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds like 4-amino-3-nitrobenzoic acid methyl ester and alkyl esters of 4-amino-2-sulfamoylbenzoic acid have been synthesized through Fischer esterification and alcoholysis reactions respectively (Kam et al., 2020); (Hamor & Janfaza, 1963).

Aplicaciones Científicas De Investigación

Role in Estrogenicity Studies

The scientific research surrounding N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, often involves exploring its bioactivity and potential implications in various biological contexts. For instance, studies on alkyl esters of p-hydroxybenzoic acid, known as parabens, have shown these compounds to exhibit estrogenic properties. In an investigation by Lemini et al. (2003), the estrogenicity of various parabens, including methylparaben (MePben), ethylparaben (EtPben), and others, was analyzed using uterotrophic assays in different animal models. This study confirmed the estrogenic activity of parabens, suggesting a potential area of research for N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, given its chemical similarity to these compounds. The research highlighted the correlation between the side-chain length of the ester group in these compounds and their estrogenic effects, emphasizing the importance of chemical structure in biological activity (Lemini et al., 2003).

Diagnostic Applications in Infection Imaging

Another significant area of research is the development of diagnostic tools for bacterial infections. A study by Li et al. (2020) explored the use of a nitro-prodrug analog of 2-[18F]F-p-aminobenzoic acid for positron emission tomography (PET) imaging of Staphylococcus aureus infections. The study introduced a pro-drug strategy where the amine of the compound was replaced with a nitro group, facilitating the conversion by bacterial-specific nitroreductases. This approach allowed for the non-invasive identification, localization, and monitoring of S. aureus infections, demonstrating the utility of nitro-substituted compounds in medical diagnostics (Li et al., 2020).

Insights into Metabolism and Hormonal Effects

Research has also delved into the metabolism and broader biological effects of related compounds. Wang et al. (2013) discovered novel urinary biomarkers for exposure to parabens, highlighting the metabolic pathways involved. This study contributes to our understanding of how similar compounds are metabolized in the human body and their potential endocrine-disrupting effects, offering a perspective that could be relevant to studying N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (Wang & Kannan, 2013).

Environmental Persistence and Toxicology

Furthermore, the environmental impact and toxicological profile of chemically related compounds have been a subject of research. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, shedding light on their biodegradability, ubiquity in surface waters, and potential as weak endocrine disruptors. This research underscores the environmental relevance of similar ester compounds, suggesting areas for further investigation regarding N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (Haman et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-ethylhexyl 4-[methyl(nitroso)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXIYXZDORTIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924057 |

Source

|

| Record name | 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester | |

CAS RN |

122021-01-6 |

Source

|

| Record name | 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122021016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)